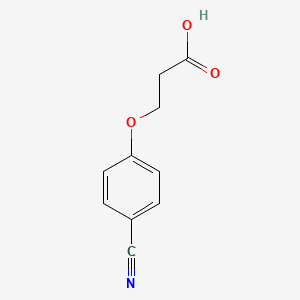

3-(4-Cyanophenoxy)propionic acid

Description

Contextualization within Propanoic Acid Derivatives and Phenoxy-Containing Compounds

3-(4-Cyanophenoxy)propionic acid belongs to the broad classes of propanoic acid derivatives and phenoxy-containing compounds. Propanoic acid and its derivatives are a significant group of carboxylic acids with wide-ranging applications. pharmgkb.org For instance, some propionic acid derivatives, such as ibuprofen (B1674241) and naproxen, are well-known non-steroidal anti-inflammatory drugs (NSAIDs). pharmgkb.org Other derivatives are being explored for their potential in treating various conditions, including cancer and microbial infections. mdpi.comnih.gov

The phenoxy group, an ether linkage to a benzene (B151609) ring, is a common structural motif in many biologically active molecules and functional materials. Phenoxy herbicides, for example, have been used extensively in agriculture to control broad-leaved weeds. ontosight.aiwikipedia.org The presence of the phenoxy group in this compound provides a rigid backbone and influences its electronic properties, which are key to its interactions and reactivity. The combination of the propionic acid and phenoxy moieties creates a molecule with a distinct chemical architecture that is of interest for various research applications.

Significance of the Cyano and Carboxylic Acid Functionalities in Research

The dual functionalities of a cyano group (-C≡N) and a carboxylic acid group (-COOH) are central to the research interest in this compound. The carboxylic acid group is a versatile functional group in chemistry, capable of forming salts, esters, amides, and participating in various coupling reactions. acs.org Its acidic nature also allows it to act as a proton donor and engage in hydrogen bonding, which is crucial for molecular recognition and the assembly of supramolecular structures. Carboxylic acids are fundamental building blocks in the synthesis of a vast array of organic compounds and materials. nih.gov

The cyano group, or nitrile, is a strongly electron-withdrawing group that significantly influences the electronic and steric properties of the molecule. It is a key component in the synthesis of various nitrogen-containing heterocycles and can be converted into other functional groups such as amines and carboxylic acids. In the context of materials science, the linear and rigid nature of the cyano group, along with its ability to participate in dipole-dipole interactions and coordinate with metal ions, makes it a valuable component in the design of liquid crystals, coordination polymers, and metal-organic frameworks (MOFs). The presence of both the carboxylic acid and cyano groups in this compound provides multiple sites for chemical modification and interaction, making it a versatile building block in various research fields.

Overview of Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound is primarily focused on its application as a ligand in the construction of coordination polymers and metal-organic frameworks. The ability of both the carboxylate and cyano groups to coordinate with metal centers allows for the formation of diverse and complex structures with potential applications in areas such as gas storage, separation, and catalysis.

However, a significant gap exists in the exploration of the potential biological activities of this compound and its simple derivatives. While related propanoic acid derivatives and phenoxy-containing compounds have shown a wide range of biological effects, from anti-inflammatory to herbicidal activity, the specific biological profile of this compound remains largely unexplored. pharmgkb.orgontosight.ainih.gov Future research could focus on synthesizing and screening a library of derivatives to investigate their potential as therapeutic agents or agrochemicals. Furthermore, while its use in materials science is emerging, a more systematic investigation into the relationship between the structural modifications of the molecule and the resulting properties of the materials could lead to the development of novel functional materials with tailored characteristics.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 58228-89-0 |

| Molecular Formula | C10H9NO3 |

| Molecular Weight | 191.18 g/mol |

| Synonyms | 3-(4-cyanophenoxy)propanoic acid |

| Physical State | Solid |

Properties

IUPAC Name |

3-(4-cyanophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPRNTOVSOLJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445337 | |

| Record name | 3-(4-cyanophenoxy)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58228-89-0 | |

| Record name | 3-(4-cyanophenoxy)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-(4-Cyanophenoxy)propionic Acid

The most common and well-established method for synthesizing this compound is through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.com In this specific synthesis, 4-cyanophenol is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking an ethyl 3-halopropionate, typically ethyl 3-bromopropionate. wikipedia.org The reaction is generally carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). google.com Following the ether formation, the resulting ester, ethyl 3-(4-cyanophenoxy)propionate, is hydrolyzed under acidic or basic conditions to yield the final product, this compound. nih.govorgsyn.org

Another established route involves the reaction of 4-cyanophenol with acrylonitrile (B1666552) in the presence of a base. This Michael addition reaction is followed by hydrolysis of the nitrile group of the resulting adduct to the carboxylic acid.

Exploration of Novel Synthetic Strategies and Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods in chemistry. This has led to the exploration of novel strategies for the synthesis of this compound and related compounds, with a focus on green chemistry principles. rsc.org

Catalytic Methods in the Synthesis of Related Compounds

Catalytic methods offer significant advantages over stoichiometric reactions, including higher efficiency, reduced waste, and milder reaction conditions. For the synthesis of related phenoxypropionic acids, various catalytic systems have been investigated. These include the use of solid acid catalysts, such as ion-exchange resins like Amberlite IR-120 and Dowex 50Wx8, for the synthesis of peroxypropionic acid from propionic acid and hydrogen peroxide. researchgate.net While not a direct synthesis of the title compound, this demonstrates the potential of heterogeneous catalysts to replace traditional homogeneous acid catalysts like sulfuric acid, leading to easier separation and reduced environmental impact. researchgate.net

Furthermore, phase-transfer catalysts have been employed in Williamson ether-type syntheses to facilitate the reaction between the phenoxide and the alkyl halide, particularly when dealing with reactants of differing polarity.

Flow Chemistry Applications in Organic Synthesis

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering enhanced control over reaction parameters, improved safety, and scalability. researchgate.netnih.gov This technology involves performing chemical reactions in a continuous stream rather than in a traditional batch reactor. fujifilm.com The benefits of flow chemistry, such as rapid heat and mass transfer, allow for reactions to be conducted at higher temperatures and pressures safely, often leading to significantly reduced reaction times and increased yields. researchgate.netacs.org

While specific applications of flow chemistry for the synthesis of this compound are not extensively documented, the principles are highly applicable. A flow process could be designed where a solution of 4-cyanophenol and a base is continuously mixed with a stream of ethyl 3-bromopropionate in a heated reactor coil. The output could then be directed to a second module for in-line hydrolysis, purification, and isolation of the final product. This approach would enable automated and efficient production. researchgate.net

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

To explore the biological potential of this compound, medicinal chemists often synthesize a variety of derivatives to understand the relationship between the molecule's structure and its activity (SAR). nih.govnih.gov This involves systematically modifying different parts of the molecule and assessing the impact on its biological properties.

Synthesis of Amino Acid and Peptide Conjugates

A common derivatization strategy involves conjugating the carboxylic acid group of this compound with amino acids or peptides. nih.govnih.gov This is typically achieved by forming an amide bond between the carboxylic acid and the amino group of the amino acid or peptide. mdpi.com Standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a coupling additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), are used to facilitate this reaction. researchgate.net Solid-phase peptide synthesis (SPPS) techniques can also be employed for the efficient synthesis of a library of peptide conjugates. trinity.edufrontiersin.org These conjugates can enhance the pharmacokinetic properties of the parent molecule and can be designed to target specific biological pathways. nih.govrsc.org

Modifications of the Propanoic Acid Moiety

The propanoic acid side chain of this compound is another key site for modification in SAR studies. nih.gov The carboxylic acid can be reduced to the corresponding alcohol, 3-(4-cyanophenoxy)propan-1-ol, using reducing agents like sodium borohydride (B1222165) in methanol (B129727). nih.gov This alcohol can then be further functionalized, for example, by esterification or etherification.

Additionally, the alpha-carbon of the propanoic acid can be functionalized. For instance, α-hydroxylation can be achieved through various methods. Modifications can also be made to the length of the alkyl chain, for example, by using starting materials with different chain lengths, such as 4-bromobutanoic acid derivatives, to investigate the effect of the distance between the phenoxy ring and the carboxylic acid group on biological activity. researchgate.net

Structural Variations of the Cyanophenoxy Group

The exploration of structural variations of the cyanophenoxy group in this compound and its analogues is a key area of research for modulating the compound's chemical and biological properties. These modifications primarily involve the introduction of different substituents onto the phenyl ring of the phenoxy moiety.

Research into structurally related compounds has demonstrated the synthesis of various analogues where the 4-cyanophenoxy group is replaced with other substituted phenoxy groups. For instance, studies have focused on the synthesis of (S)-3-(4-substituted-phenoxy)-2-hydroxy-2-methyl-N-(substituted-phenyl)propanamides, which, while not being propionic acids directly, provide valuable insight into the chemical feasibility and potential impact of modifying the phenoxy ring.

In one such study, analogues were synthesized where the cyano group at the para-position of the phenoxy ring was replaced with other electron-withdrawing or halogen groups. nih.govmdpi.com Specifically, chloro and fluoro substituents have been successfully incorporated at the 4-position of the phenoxy ring. nih.gov

The synthesis of these analogues typically involves the reaction of a suitably substituted phenol (B47542) with a derivative of propanoic acid. For example, the synthesis of (S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-(3-(pentafluoro-λ⁶-sulfanyl)phenyl)propanamide was achieved, demonstrating the successful incorporation of a chloro-substituted phenoxy group. nih.gov Similarly, a fluoro-substituted analogue, (S)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-(3-(pentafluoro-λ⁶-sulfanyl)phenyl)propanamide, was also prepared. nih.gov

Table of Structural Variations

Below is a data table detailing examples of structural variations on the phenoxy ring from closely related propanamide analogues.

| Compound Name | Structure of Phenoxy Moiety | Reference |

| (S)-3-(4-Cyano phenoxy)-2-hydroxy-2-methyl-N-(3-(pentafluoro-λ⁶-sulfanyl)phenyl)propanamide | 4-Cyanophenoxy | nih.gov |

| (S)-3-(4-Chloro phenoxy)-2-hydroxy-2-methyl-N-(3-(pentafluoro-λ⁶-sulfanyl)phenyl)propanamide | 4-Chlorophenoxy | nih.gov |

| (S)-3-(4-Fluoro phenoxy)-2-hydroxy-2-methyl-N-(3-(pentafluoro-λ⁶-sulfanyl)phenyl)propanamide | 4-Fluorophenoxy | nih.gov |

| (S)-3-(4-Acetamido phenoxy)-N-(4-cyano-3-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-hydroxy-2-methylpropanamide | 4-Acetamidophenoxy | mdpi.com |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial structural information.

In the ¹H NMR spectrum of 3-(4-Cyanophenoxy)propionic acid, distinct signals corresponding to the different types of protons are observed. The protons of the ethyl group exhibit characteristic splitting patterns due to spin-spin coupling. The methylene (B1212753) protons adjacent to the carboxylic acid and the methylene protons adjacent to the ether oxygen appear as distinct multiplets. The aromatic protons on the cyanophenyl ring also show characteristic splitting patterns based on their positions relative to the cyano and ether groups. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically non-equivalent carbon atom. docbrown.info The carbon atoms in the molecule, including the carboxyl carbon, the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the propionic acid chain, all resonate at distinct chemical shifts, confirming the carbon framework of the molecule. docbrown.info The presence of three distinct carbon environments in the propanoic acid moiety, as indicated by three different chemical shifts, provides direct evidence for its structure. docbrown.info

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~12.0 (broad s) | ~174 |

| Methylene (-CH₂-COOH) | ~2.8 (t) | ~34 |

| Methylene (-O-CH₂-) | ~4.3 (t) | ~63 |

| Aromatic (ortho to -O-) | ~7.0 (d) | ~115 |

| Aromatic (ortho to -CN) | ~7.7 (d) | ~134 |

| Aromatic (ipso to -O-) | - | ~162 |

| Aromatic (ipso to -CN) | - | ~105 |

| Nitrile (-CN) | - | ~119 |

2D NMR Techniques (COSY, HSQC, HMBC) in Structural Confirmation

Two-dimensional (2D) NMR experiments provide further confirmation of the molecular structure by revealing correlations between different nuclei. youtube.comepfl.ch

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, a COSY spectrum would show a cross-peak between the two methylene groups of the propionic acid chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.eduhmdb.ca This is invaluable for assigning the carbon signals based on the already assigned proton signals. columbia.edu For instance, the proton signal of the methylene group adjacent to the ether oxygen will show a correlation to the corresponding carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. epfl.ch For example, a correlation between the protons of the methylene group adjacent to the ether oxygen and the ipso-carbon of the aromatic ring (the carbon directly attached to the oxygen) would be observed, confirming the connection between the phenoxy and propionic acid moieties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides clues about the structure. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O), cleavage of the ether bond, and fragmentation of the propionic acid side chain.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. rsc.org This allows for the determination of the exact molecular formula of the compound, as the measured mass can be matched to a unique elemental composition. This is a crucial step in confirming the identity of a newly synthesized or isolated compound.

| Technique | Information Obtained | Expected m/z Values |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Weight and Fragmentation Pattern | [M]+, fragments corresponding to loss of COOH, C₂H₄COOH, etc. |

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass and Molecular Formula | Precise m/z for C₁₀H₉NO₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of different chemical bonds. vscht.cz

The IR spectrum of this compound would exhibit several characteristic absorption bands:

A very broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹. libretexts.orgdocbrown.info

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹. docbrown.infouniroma1.it

A sharp, medium-intensity C≡N stretching band for the nitrile group, typically appearing around 2220-2260 cm⁻¹. uc.edu

C-O stretching bands for the ether linkage and the carboxylic acid, found in the 1320-1000 cm⁻¹ region. libretexts.orguc.edu

C-H stretching vibrations for the aromatic and aliphatic protons. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. vscht.cz

Aromatic C=C stretching bands in the 1600-1475 cm⁻¹ region. uc.edu

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) |

| Nitrile (C≡N) | Stretching | 2260-2220 (sharp, medium) |

| Carboxylic Acid (C=O) | Stretching | 1725-1700 (strong) |

| Aromatic Ring (C=C) | Stretching | 1600-1475 |

| Ether (C-O) | Stretching | 1250-1000 |

X-ray Crystallography for Solid-State Structural Elucidation

Crystal Packing and Intermolecular Interactions

While specific crystallographic data for this compound is not publicly available in major databases, the crystal structures of analogous phenoxypropionic acid and cyanophenyl derivatives provide valuable insights into the likely interactions. It is anticipated that the crystal packing of this compound would be significantly influenced by hydrogen bonding. The carboxylic acid moieties are likely to form strong O-H···O hydrogen bonds, typically resulting in the formation of centrosymmetric dimers or catemeric chains.

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state provides a low-energy snapshot of its preferred geometry. For this compound, the key conformational features are defined by the torsion angles along the flexible propionic acid chain and the orientation of the cyanophenoxy group.

The flexibility of the O-C-C-C backbone allows for a range of possible conformations. The specific torsion angles adopted in the crystal are a result of minimizing intramolecular steric strain while maximizing favorable intermolecular interactions within the crystal lattice. Analysis of related structures suggests that the propionic acid chain may adopt a gauche or an anti conformation.

The relative orientation of the cyanophenoxy group with respect to the propionic acid side chain is another critical conformational parameter. This is defined by the torsion angle around the C-O ether linkage. The planarity of this group can be influenced by crystal packing forces.

A comprehensive conformational analysis would involve the determination of key torsion angles from single-crystal X-ray diffraction data. The table below illustrates the kind of data that would be essential for such an analysis, though it is important to reiterate that experimentally determined values for this compound are not currently available in the public domain.

| Torsion Angle | Atoms Involved | Expected Value Range (°) |

| τ1 | C(ar)-O-C-C | ± 180 (anti) or ± 60 (gauche) |

| τ2 | O-C-C-C(OOH) | ± 180 (anti) or ± 60 (gauche) |

| τ3 | C-C-C(O)-OH | ~0 or ~180 |

Table 1: Hypothetical Torsion Angles for Conformational Analysis of this compound

The precise values of these torsion angles would reveal the exact three-dimensional shape of the molecule in the solid state and provide a basis for understanding its interactions and reactivity.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and conformational landscape of molecules. nih.gov These calculations help in understanding the kinetic stability and chemical reactivity of a compound by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

The energy gap between the HOMO and LUMO is a critical parameter that describes the charge transfer ability within the molecule. nih.gov For derivatives of propionic acid, DFT calculations using methods like B3LYP/6-311G++(d,p) have been employed to determine properties such as polarizability and hyperpolarizability. researchgate.net Molecular Electrostatic Potential (MESP) maps, another output of these calculations, are useful in identifying regions of electrophilic and nucleophilic reactivity. researchgate.net Positive regions (often colored blue) indicate nucleophilic reactivity, while negative regions are associated with electrophilic reactivity. researchgate.net

Conformational analysis helps in identifying the most stable three-dimensional arrangement of the atoms in a molecule. For flexible molecules like 3-(4-Cyanophenoxy)propionic acid, with its rotatable bonds, multiple low-energy conformations may exist, which can influence its interaction with biological targets.

| Computational Parameter | Significance | Typical Method |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | DFT (e.g., B3LYP/6-311G++) |

| Molecular Electrostatic Potential (MESP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. | DFT |

| Conformational Energy | Determines the most stable 3D structure(s) of the molecule. | DFT, Ab initio methods |

| Dipole Moment | Measures the overall polarity of the molecule. | DFT |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. nih.govnih.gov This method is crucial in structure-based drug design for screening large libraries of compounds and investigating their binding affinity against a biological target. nih.govresearchgate.net The docking process results in a score, often expressed in kcal/mol, which estimates the binding affinity; a lower score generally indicates a more stable complex. nih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to evaluate the stability of the ligand-protein complex over time. nih.govmdpi.com MD simulations provide insights into the dynamic behavior of the complex, confirming the stability of the binding pose and interactions observed in the docking study. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein's active site. nih.gov

For compounds structurally related to this compound, docking studies have been used to identify potential inhibitors of enzymes like cyclooxygenases (COX). mdpi.com For instance, in studies targeting the androgen receptor, molecular docking has been used to screen for potential antagonists, with subsequent analysis of the binding interactions. nih.govresearchgate.netnih.gov

| Simulation Technique | Purpose | Key Outputs |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. | Binding energy (kcal/mol), binding pose, key interacting residues. nih.govresearchgate.netnih.gov |

| Molecular Dynamics (MD) | Simulates the movement of the ligand-receptor complex over time to assess stability. | RMSD (Root Mean Square Deviation), RMSF (Root Mean Square Fluctuation), analysis of intermolecular interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netlongdom.org QSAR models are valuable tools in drug discovery for predicting the activity of new compounds, guiding lead optimization, and screening virtual libraries. longdom.orgresearchgate.netnih.gov

The development of a QSAR model involves several key steps, including the selection of a dataset of compounds with known activities, calculation of molecular descriptors, and the use of statistical methods to build and validate the model. researchgate.net Molecular descriptors can be categorized into different types, such as 1D (e.g., pKa, logP), 2D (e.g., topological indices), and 3D (e.g., steric and electrostatic fields). nih.gov

For phenolic compounds and their derivatives, QSAR models have been developed to predict antioxidant activities using parameters like the heat of formation, HOMO and LUMO energies, and the number of hydroxyl groups. nih.gov In the context of enzyme inhibition, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to understand the structural requirements for potent activity. nih.gov These models generate contour maps that visualize the regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity, thereby guiding the design of more potent analogs.

| QSAR Model Type | Description | Common Descriptors |

| 1D-QSAR | Correlates biological activity with global molecular properties. | pKa, logP (partition coefficient). nih.gov |

| 2D-QSAR | Relates activity to the 2D structural pattern of molecules. | Topological indices, molecular connectivity. nih.gov |

| 3D-QSAR | Uses the 3D structure and properties of molecules to correlate with activity. nih.gov | Steric fields (CoMFA), electrostatic fields (CoMFA), hydrophobic fields (CoMSIA). |

Biological Activities and Mechanistic Investigations

Evaluation of Potential Pharmacological Properties

The therapeutic potential of 3-(4-Cyanophenoxy)propionic acid and its derivatives spans several key areas of pharmacology, including anti-inflammatory, anticancer, antimicrobial, and metabolic regulation. The unique structural features of these compounds, particularly the cyanophenoxy and propionic acid moieties, are believed to contribute to their diverse biological effects.

Anti-inflammatory Properties of Cyanophenoxy-Containing Compounds

Compounds containing a cyanophenoxy group have been investigated for their anti-inflammatory potential. For instance, cyanidin-3-O-glucoside (C3G), which contains a phenolic structure, has demonstrated anti-inflammatory activities by reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8 in lipopolysaccharide (LPS)-stimulated THP-1 macrophages. nih.gov This effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway. nih.gov While not directly this compound, the anti-inflammatory action of related phenolic compounds suggests a potential avenue for investigation. Similarly, amine cyanoboranes and amine carboxyboranes have been shown to inhibit inflammation by blocking prostaglandin (B15479496) synthesis and the release of lysosomal enzymes. nih.gov The structural similarities suggest that cyanophenoxy-containing compounds might share some of these anti-inflammatory mechanisms.

Furthermore, a study on 3-(4-hydroxyphenyl)propionic acid (HPPA), a metabolite of procyanidin (B600670) A2, demonstrated its ability to restrict ox-LDL-induced inflammation in macrophages via the nuclear factor kappa-B (NF-κB) pathway. nih.govnih.gov This provides further evidence for the anti-inflammatory potential of phenolic propionic acid derivatives. The anti-inflammatory response is a complex process involving various mediators, and compounds that can modulate these pathways are of significant therapeutic interest. mdpi.com

Anticancer Potential of Propanoic Acid Derivatives

Propanoic acid derivatives have emerged as a promising class of compounds in the search for novel anticancer agents. ontosight.airesearchgate.netelsevierpure.com Research has shown that these derivatives can exhibit structure-dependent anticancer activity against various cancer cell lines. mdpi.com For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer properties, with several compounds demonstrating the ability to reduce the viability of A549 non-small cell lung cancer cells. researchgate.netelsevierpure.commdpi.com

One of the most promising compounds from this series, compound 20, which contains a 2-furyl substituent, showed significant cytotoxicity towards A549 cells and was also found to suppress cell migration. researchgate.netmdpi.com Notably, these compounds exhibited favorable cytotoxicity profiles against noncancerous Vero cells, suggesting a degree of selectivity for cancer cells. researchgate.netmdpi.com The anticancer activity of these derivatives is often linked to their antioxidant properties, as reactive oxygen species (ROS) play a crucial role in cancer pathogenesis. researchgate.netelsevierpure.commdpi.com

The presence of a phenolic group in these derivatives is thought to confer significant antioxidative potential, which can help in modulating oxidative stress pathways in cancer. mdpi.com The mechanism of action for some propionic acid derivatives involves the induction of cell death through apoptosis. For instance, propionic acid itself has been shown to induce apoptosis in HeLa cervical cancer cells by stimulating the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. nih.govresearchgate.netmdpi.comnih.gov

Table 1: Anticancer Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cells

| Compound | Substituent | Effect on A549 Cell Viability | Reference |

| 20 | 2-furyl | Reduced to 17.2% | mdpi.com |

| 21 | 2-thienyl | Reduced to 34.2% | mdpi.com |

| 22 | 5-nitro-2-thienyl | Reduced to 17.4% | mdpi.com |

| 29 | 4-NO2 phenyl | Reduced to 31.2% | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Antimicrobial and Antifungal Activities

The search for new antimicrobial and antifungal agents is a critical area of research due to the rise of multidrug-resistant pathogens. Cyanophenoxy-containing compounds and propionic acid derivatives have shown promise in this regard. A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated their structure-dependent antimicrobial activity against a panel of ESKAPE pathogens and drug-resistant fungi. mdpi.com

Specifically, certain derivatives exhibited potent activity against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Klebsiella pneumoniae. mdpi.com For example, the inclusion of a 4-NO2 substitution on a phenyl ring in one derivative led to enhanced activity against several of these bacterial strains. mdpi.com The antimicrobial action of propionic acid is thought to be, in part, due to the reduction of intracellular pH in microbes. researchgate.net

In terms of antifungal properties, while some derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid showed no activity against drug-resistant Candida species, others displayed promising results. mdpi.com The antifungal potential of cyanobacteria-derived metabolites, which can include various chemical classes like peptides and fatty acids, has also been noted. nih.gov Additionally, a series of amine cyanoborane derivatives exhibited significant antifungal activity against important human pathogenic fungi, with some compounds being active against fluconazole-resistant strains. nih.gov

Table 2: Antimicrobial Activity of a 3-((4-hydroxyphenyl)amino)propanoic Acid Derivative (Compound 30)

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

| S. aureus | 16 µg/mL | mdpi.com |

| E. faecalis | 16 µg/mL | mdpi.com |

| E. coli | 32 µg/mL | mdpi.com |

| K. pneumoniae | 64 µg/mL | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Hypolipidemic Effects of Propionates and Derivatives

Propionates and their derivatives have been investigated for their potential to lower lipid levels. nih.gov A study on 3-N-(1',8'-Naphthalimido)propionic acid demonstrated its effectiveness in lowering both serum cholesterol and triglyceride levels in rats and mice. nih.gov The mechanism for this hypolipidemic effect was attributed to the accelerated clearance of cholesterol via the biliary route and a reduction in the availability of acetyl CoA for de novo cholesterol and triglyceride synthesis in the liver. nih.gov

Furthermore, the microbial metabolite 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) has been shown to improve host metabolic conditions in diet-induced obese mice by regulating hepatic lipid metabolism. nih.govresearchgate.net This suggests that propionate (B1217596) derivatives can play a role in managing metabolic disorders associated with high lipid levels.

Modulation of Metabolic Pathways

The influence of propionic acid derivatives extends to the modulation of various metabolic pathways. Short-chain fatty acids (SCFAs) like propionate, produced by gut microbiota, are known to impact host metabolism. mdpi.com They can influence gut hormone secretion and have been linked to the regulation of glucose homeostasis and lipid metabolism. nih.gov

For instance, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) has been shown to improve hepatic glucose and lipid metabolism and inhibit muscular lipid metabolism and protein catabolism. mdpi.comnih.gov It has also been found to enhance grip strength and may promote muscle development. mdpi.comnih.gov Mechanistically, HMPA has been shown to reduce oxidative stress and influence muscle fiber composition by modulating redox signaling pathways. elsevierpure.com

Mechanistic Studies of Observed Biological Effects

Understanding the mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents. For propanoic acid derivatives with anticancer properties, the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction is a key mechanism. nih.govmdpi.comnih.gov The NF-κB and AKT/mTOR signaling pathways have also been identified as targets. mdpi.comnih.gov

In the context of anti-inflammatory effects, the inhibition of the NF-κB pathway appears to be a common mechanism for phenolic compounds, including derivatives of propionic acid. nih.govnih.govnih.gov This pathway is a critical regulator of inflammatory responses.

The hypolipidemic effects of propionates are linked to the regulation of enzymes involved in cholesterol and triglyceride synthesis and the promotion of cholesterol clearance. nih.gov Furthermore, the metabolic benefits of compounds like HMPA are mediated through the activation of specific receptors, such as GPR41, which plays a role in stimulating lipid catabolism. researchgate.netnih.gov

Table 3: Summary of Mechanistic Insights

| Biological Activity | Key Mechanistic Pathways/Targets | Reference |

| Anticancer | Induction of ROS and apoptosis, inhibition of NF-κB and AKT/mTOR pathways. | nih.govmdpi.comnih.gov |

| Anti-inflammatory | Inhibition of NF-κB signaling pathway. | nih.govnih.govnih.gov |

| Hypolipidemic | Regulation of lipid synthesis enzymes, enhanced cholesterol clearance. | nih.gov |

| Metabolic Modulation | Activation of GPR41, regulation of glucose and lipid metabolism. | researchgate.netnih.gov |

This table is interactive. Click on the headers to sort the data.

Enzyme Inhibition Studies (e.g., Cyclooxygenase)

There is currently no available research demonstrating or investigating the inhibitory effects of this compound on enzymes such as cyclooxygenase (COX-1 or COX-2). While studies exist for structurally different propionic acid derivatives and their interaction with COX enzymes nih.govnih.gov, these findings cannot be attributed to this compound due to distinct chemical structures.

Receptor Interaction Analysis (e.g., G-protein Coupled Receptors like GPR41)

No studies were identified that analyze the interaction of this compound with any G-protein Coupled Receptors, including the free fatty acid receptor 3 (FFAR3), also known as GPR41. Research has established that other short-chain fatty acids and their derivatives can act as ligands for GPR41 nih.govnih.govnih.gov, but there is no evidence to suggest that this compound shares this activity.

Redox Signaling Pathway Modulation

There is no available information on the effects of this compound on redox signaling pathways. Studies on other compounds, such as indole-3-propionic acid and 3-(4-hydroxy-3-methoxyphenyl)propionic acid, have shown modulation of oxidative stress and related pathways nih.govxiahepublishing.comfrontiersin.orgmdpi.com, but these findings are specific to those molecules and cannot be extrapolated.

In Vitro and In Vivo Pharmacological Screening Methodologies

No published research was found that utilized this compound in pharmacological screening, either in vitro or in vivo.

Cell-Based Assays for Viability and Migration

Searches for studies using this compound in cell-based assays for viability or migration returned no results. Although various propionic acid derivatives have been evaluated for their effects on cell viability and migration in cancer and other cell lines nih.govnih.govnih.gov, this specific compound has not been assessed in the available literature.

Animal Models for Efficacy and Mechanism Assessment

There is no evidence of this compound being tested in any animal models to assess its efficacy or mechanisms of action. While propionic acid itself has been used to create animal models for certain neurological conditions nih.gov and other derivatives have been studied in models of metabolic disease and liver injury nih.govxiahepublishing.com, the in vivo effects of this compound remain uninvestigated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Structural Modifications with Biological Potency and Selectivity

The biological activity of 3-(4-Cyanophenoxy)propionic acid and its analogs is highly dependent on their structural features. Research on related arylpropionic acids has demonstrated that even minor alterations to the molecular scaffold can lead to significant changes in potency and selectivity. For instance, in a series of 3-arylpropionic acids acting as agonists for the sphingosine-1-phosphate receptor-1 (S1P1), modifications to the propionic acid chain and the adjacent phenyl ring were found to enhance their pharmacokinetic properties. nih.gov This suggests that the metabolic stability of these compounds, and by extension their in vivo efficacy, is sensitive to structural changes. nih.gov

The core structure, comprising a phenoxy group linked to a propionic acid moiety, is a common motif in various biologically active compounds. The nature and position of substituents on the aromatic ring, as well as modifications to the propionic acid side chain, are critical determinants of activity. For example, the carboxyl group of the propionic acid is often essential for activity, and its replacement with other functionalities can lead to a decrease or loss of potency. pharmacy180.com

In a study of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, various substitutions on the core structure resulted in a range of antimicrobial activities against multidrug-resistant pathogens, highlighting the importance of specific structural elements for biological efficacy. nih.gov

To illustrate the impact of structural modifications, consider the following data on Ostarine derivatives, a selective androgen receptor modulator (SARM) that contains the 3-(4-cyanophenoxy) moiety. While not this compound itself, the data provides insight into how changes to a related scaffold can affect biological activity.

| Compound | Modification | Androgen Receptor (AR) Agonistic Activity |

| Ostarine | CF3 group on the N-phenyl ring | Potent Agonist |

| Analog 1 | Replacement of CF3 with SF5 | Maintained AR Agonistic Activity |

| Analog 2 | Alterations to the propionamide (B166681) linker | Varied Agonistic Activity |

This table is illustrative and based on findings from studies on Ostarine derivatives, which contain the 3-(4-cyanophenoxy) core. nih.gov

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound effect on biological activity. Many biological targets, such as enzymes and receptors, are chiral, and thus interact differently with the enantiomers of a chiral drug. For arylpropionic acids, it is well-established that the (S)-enantiomer is typically the more active form. nih.gov

The crucial role of stereochemistry is exemplified in a study of arylethanolamines, which share structural similarities with phenoxypropionic acid derivatives. In this research, the stereochemical configuration at two chiral centers was found to be critical in determining whether the compounds acted as β3-adrenoceptor agonists or inverse agonists. nih.gov Specifically, the (αR)-configured compounds generally exhibited agonistic activity, while the (αS)-configured compounds behaved as inverse agonists, demonstrating that a subtle change in stereochemistry can completely reverse the pharmacological effect. nih.gov

While specific stereochemical studies on this compound are not widely available in the public domain, the principles derived from related structures strongly suggest that its biological activity would be stereodependent. The synthesis of individual enantiomers and their subsequent biological evaluation would be essential to fully characterize its pharmacological profile.

Influence of Substituent Effects on Molecular Interactions

The electronic properties of substituents on the aromatic ring of this compound can significantly influence its molecular interactions with biological targets. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the charge distribution within the molecule, thereby affecting its ability to form key interactions, such as hydrogen bonds and hydrophobic contacts, with a receptor's binding site.

The cyano (CN) group at the para-position of the phenoxy ring in this compound is a strong electron-withdrawing group. This feature can influence the acidity of the propionic acid's carboxylic group and the hydrogen-bonding potential of the ether oxygen.

Studies on other classes of compounds, such as kinase inhibitors, have shown that the nature of substituents can modulate the strength of hydrogen bonds with the target protein. For instance, the introduction of EWGs can enhance the hydrogen bond donor strength of an adjacent N-H group, leading to improved binding affinity. Conversely, the electronic nature of substituents can also impact the hydrogen bond acceptor strength of heterocyclic rings within a molecule.

The following table illustrates the general influence of different types of substituents on molecular properties relevant to drug-receptor interactions.

| Substituent Type | Example | Effect on Aromatic Ring | Impact on Molecular Interactions |

| Electron-Withdrawing Group (EWG) | -CN, -NO2, -CF3 | Decreases electron density | Can enhance hydrogen bond acidity of nearby donors; alters electrostatic potential. |

| Electron-Donating Group (EDG) | -OCH3, -CH3, -NH2 | Increases electron density | Can enhance hydrogen bond basicity of nearby acceptors; alters electrostatic potential. |

| Halogen | -F, -Cl, -Br | Inductive withdrawal, resonance donation | Can participate in halogen bonding; alters lipophilicity and metabolic stability. |

These principles suggest that modifying the substituents on the phenoxy ring of this compound would be a key strategy in optimizing its biological activity. A systematic exploration of different substituents would be necessary to fully elucidate the SAR for any given biological target.

Analytical Method Development and Validation

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying 3-(4-Cyanophenoxy)propionic acid. Given its aromatic carboxylic acid structure, reversed-phase (RP) HPLC is the most common and effective approach.

Method development for this compound typically involves optimizing the separation on a C18 stationary phase. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often a buffer or an acidifier like formic acid or phosphoric acid. The acidic modifier is crucial as it suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. nih.gov For instance, a simple isocratic method might use a mobile phase of acetonitrile and water with 0.1% formic acid. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, may be employed to ensure the timely elution of any less polar impurities.

Validation of an HPLC method for this compound would adhere to ICH guidelines and include the assessment of parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). sielc.com Specificity is demonstrated by the ability to resolve the main compound peak from any process-related impurities or degradation products. UV detection is standard, with the wavelength set to a maximum absorbance of the cyanophenoxy chromophore, likely in the range of 230-280 nm. oup.com

For challenging separations, particularly with isomers or closely related impurities, alternative strategies like ion-pair chromatography can be used. This involves adding an ion-pairing reagent to the mobile phase to enhance the retention and separation of ionic compounds like carboxylic acids. nih.gov

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18, 5 µm, 4.6 x 150 mm | Standard for separation of non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) | Organic modifier for elution and acid for suppressing ionization. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; Gradient for complex samples with varying polarity impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Column Temp. | 30 °C | Controlled temperature for reproducible retention times. |

| Detector | UV/Vis or Diode Array Detector (DAD) | Monitors absorbance of the aromatic ring and nitrile group. |

| Detection λ | ~254 nm | A common wavelength for aromatic compounds. |

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its high polarity and low volatility, this compound is not directly amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Therefore, a crucial prerequisite for its analysis by this technique is a derivatization step to convert the non-volatile carboxylic acid into a more volatile ester or silyl (B83357) derivative. nih.govchromtech.comnih.gov This process reduces the polarity and increases the thermal stability of the analyte, making it suitable for gas-phase separation. mdpi.com

Common derivatization strategies for carboxylic acids include:

Silylation: This is a widely used method where an active hydrogen in the carboxylic acid group is replaced by an alkylsilyl group, typically trimethylsilyl (B98337) (TMS). chromtech.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.gov The reaction is generally fast and produces derivatives that are more volatile and thermally stable.

Alkylation/Esterification: This involves converting the carboxylic acid to its corresponding ester, for example, a methyl or ethyl ester. This can be achieved using reagents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol with an acid catalyst). oup.com

Acylation: While more common for amines and alcohols, acylation can be used to modify the molecule, though it is less direct for the carboxylic acid group itself. chromtech.com

Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the derivative from other components in the mixture based on their boiling points and interactions with the capillary column's stationary phase. The mass spectrometer then fragments the eluted derivative, producing a characteristic mass spectrum that can be used for identification and quantification. The fragmentation pattern would provide structural information about the derivative, and thus indirectly, the original this compound.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

| Reagent Class | Example Reagent | Target Functional Group | Derivative Formed |

| Silylation | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Carboxylic Acid (-COOH) | Trimethylsilyl Ester (-COOSi(CH₃)₃) |

| Alkylation | Methanolic HCl | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) |

| Alkylation | Pentafluorobenzyl Bromide (PFBBr) | Carboxylic Acid (-COOH) | Pentafluorobenzyl Ester |

Development of Quantitative Spectroscopic Assays

Quantitative spectroscopic assays, particularly those based on Ultraviolet-Visible (UV-Vis) spectrophotometry, offer a rapid and cost-effective method for determining the concentration of this compound in solution. pnrjournal.com The viability of this technique hinges on the presence of a chromophore within the molecule that absorbs light in the UV-Vis range. repligen.com

For this compound, the key chromophore is the 4-cyanophenoxy group. While nitriles and unconjugated carboxylic acids themselves are poor UV absorbers, the benzonitrile (B105546) moiety (a benzene (B151609) ring substituted with a cyano group) exhibits significant UV absorbance. libretexts.org The UV spectrum of the closely related 4-cyanophenol shows absorbance maxima that can be used for quantification. nih.gov

The development of a quantitative UV-Vis assay involves several steps:

Determination of λmax: The wavelength of maximum absorbance (λmax) for this compound in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution) is determined by scanning a solution of the compound across the UV range (typically 200-400 nm).

Calibration Curve: A series of standard solutions with known concentrations of the compound are prepared. The absorbance of each standard at the predetermined λmax is measured.

Application of Beer-Lambert Law: According to the Beer-Lambert law (A = εbc), absorbance (A) is directly proportional to the concentration (c) and the path length (b) of the cuvette, where ε is the molar absorptivity. A calibration curve is constructed by plotting absorbance versus concentration. This should yield a linear relationship within a certain concentration range.

Sample Analysis: The absorbance of an unknown sample is measured under the same conditions, and its concentration is determined by interpolation from the linear calibration curve.

This method is particularly useful for routine analysis where a rapid concentration check is needed and the sample matrix is relatively simple and free of interfering substances that absorb at the same wavelength.

Future Directions and Therapeutic Potential

Design of Advanced Derivatives with Enhanced Efficacy and Reduced Toxicity

The core structure of 3-(4-Cyanophenoxy)propionic acid serves as a versatile template for chemical modification to optimize its therapeutic index. The primary goals in designing advanced derivatives are to enhance binding affinity and selectivity for the biological target, improve pharmacokinetic properties, and minimize off-target effects to reduce toxicity.

A prominent example of a derivative is Enobosarm, also known as Ostarine or MK-2866, which has the IUPAC name (2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide. wikipedia.org This compound is a selective androgen receptor modulator (SARM) that was developed for conditions like muscle wasting. wikipedia.org The design of Enobosarm illustrates several key derivatization strategies. The propionic acid carboxyl group is modified into a propanamide, and additional phenyl and trifluoromethyl groups are introduced. These changes are crucial for achieving high affinity and selectivity for the androgen receptor, thereby localizing its action to target tissues and reducing the undesirable androgenic side effects associated with traditional anabolic steroids. Pharmacokinetic studies in rats have shown that related SARM derivatives are rapidly absorbed and slowly cleared, with a moderate volume of distribution, indicating favorable properties for clinical development. nih.gov

Future design strategies for derivatives of this compound will likely draw from established medicinal chemistry principles:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the phenoxy ring, the cyano group, and the propionic acid chain can elucidate which functionalities are critical for activity. For instance, studies on other arylpropionic acids have shown that introducing substitutions on the propionic acid chain can block metabolic oxidation, thereby increasing the compound's half-life and duration of action. researchgate.net

Bioisosteric Replacement: The cyano (C≡N) group or the ether linkage could be replaced with other chemical groups (bioisosteres) that retain or improve biological activity while potentially altering physical, chemical, and pharmacokinetic properties to reduce toxicity.

Chiral Synthesis: As seen with Enobosarm, which is the (S)-enantiomer, isolating a single enantiomer can lead to a more specific interaction with the target protein, enhancing efficacy and reducing the potential for side effects that might be associated with the other enantiomer.

| Derivative Example | Key Modification | Therapeutic Goal | Reference |

| Enobosarm | Propionic acid to propanamide; addition of substituted phenyl ring | Selective Androgen Receptor Modulator (SARM) for muscle wasting | wikipedia.org |

| Arylpropionic Acid Analogs | Substitution on the propionic acid chain | Block metabolic oxidation, enhance half-life | researchgate.net |

Exploration of Multi-Targeted Therapeutic Approaches

Complex diseases such as cancer, metabolic syndrome, and neurodegenerative disorders often involve multiple pathological pathways. A therapeutic agent that can modulate several key targets simultaneously may offer superior efficacy compared to a highly selective, single-target drug. The this compound scaffold is a candidate for development into multi-targeted or poly-pharmacological agents.

Research into related structures supports this potential. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been shown to possess both anticancer and antioxidant properties, demonstrating that a single core structure can be endowed with multiple beneficial activities. mdpi.com The antioxidant capability is attributed to the phenolic hydroxyl group, which can neutralize reactive oxygen species (ROS), a factor in both cancer pathogenesis and the side effects of chemotherapy. mdpi.com

Future multi-targeted strategies involving derivatives of this compound could include:

Hybrid Molecule Design: This involves covalently linking the this compound pharmacophore with another pharmacophore known to act on a different, but complementary, pathway. This has been successfully demonstrated in the design of novel 3-cyanopyridone/pyrazoline hybrids that act as dual inhibitors of EGFR and BRAFV600E, two key proteins in cancer signaling. mdpi.com Similarly, quinolone derivatives bearing a 1,2,3-triazole ring have been developed as multi-target inhibitors against various cancer-related kinases. mdpi.com

Combination Therapy: Instead of a single multi-target molecule, a derivative of this compound could be used in combination with other drugs. For instance, GPR40 agonists, a class of drugs to which some propionic acid derivatives belong, have been explored in combination with GPR119 agonists. acs.org This approach aims to mimic the enhanced hormonal effects seen after bariatric surgery to treat metabolic disorders, with the two drugs working synergistically on different gut receptors. acs.orgacs.org

| Therapeutic Approach | Strategy | Potential Application | Supporting Principle/Reference |

| Dual-Action Agents | Design derivatives with both anticancer and antioxidant activity. | Cancer Therapy | Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid show dual properties. mdpi.com |

| Combination Therapy | Use a GPR40 agonist derivative with a GPR119 agonist. | Metabolic Disorders | Synergistic stimulation of different gut receptors to enhance satiety hormone secretion. acs.org |

| Multi-Target Inhibitors | Create hybrid molecules that inhibit multiple kinases or pathways. | Oncology | Design of molecules that dually inhibit targets like EGFR and BRAFV600E. mdpi.commdpi.com |

Integration with Precision Medicine Concepts

Precision medicine, also known as personalized medicine, is an approach that tailors disease prevention and treatment to the individual characteristics of each patient. nih.gov This involves using genetic, biomarker, and other molecular information to select the most appropriate and effective therapies. For therapeutics derived from this compound, integration with precision medicine could significantly enhance their clinical success.

The application of this concept can be envisioned in several ways:

Biomarker-Guided Patient Selection: The efficacy of a drug is often dependent on the specific molecular makeup of a patient's disease. For example, GPR40 agonists, which include various propionic acid derivatives, have been developed to treat type 2 diabetes. nih.gov However, clinical trials for some GPR40 agonists were halted due to liver toxicity in a subset of patients. nih.gov A precision medicine approach would involve identifying biomarkers—such as genetic variations in drug-metabolizing enzymes or the GPR40 receptor itself—that could predict which patients would benefit most from the drug and which are at higher risk for adverse effects.

Monitoring Therapeutic Response: Biomarkers can be used to monitor the effectiveness of a treatment in real-time. In diseases like propionic acidemia, a metabolic disorder, the oxidation of 13C-labeled propionate (B1217596) can be measured in a breath test to assess disease severity and the efficacy of therapies. researchgate.netnih.gov A similar principle could be applied to drugs derived from this compound, where specific metabolites or downstream signaling molecules could serve as surrogate endpoints in clinical trials, providing early indications of therapeutic success. researchgate.net

Targeted Drug Delivery: Nanomedicine offers a pathway to personalize treatment by engineering drug delivery systems that specifically target diseased cells or tissues. nih.gov A derivative of this compound could be encapsulated within nanoparticles functionalized with ligands that bind to receptors overexpressed on cancer cells, thereby concentrating the therapeutic agent at the site of action and sparing healthy tissue.

The ultimate goal is to move beyond a "one-size-fits-all" model and utilize molecular insights to ensure that the right patient receives the right drug at the right time, maximizing efficacy and safety. nih.govtargetedonc.com

Q & A

Q. What are the recommended methods for synthesizing 3-(4-Cyanophenoxy)propionic acid, and how can purity be optimized?

Synthesis typically involves nucleophilic substitution between 4-cyanophenol and a propionic acid derivative (e.g., β-propiolactone or bromopropionic acid) under alkaline conditions. For analogous compounds like 3-(4-hydroxyphenyl)propionic acid, esterification followed by hydrolysis is a common route . To optimize purity, recrystallization using ethanol/water mixtures or column chromatography (silica gel with ethyl acetate/hexane eluents) is effective. Reaction progress should be monitored via TLC, and final purity confirmed by HPLC (≥98%) or melting point analysis. Isotopic labeling methods, such as using ¹³C-enriched precursors for tracer studies, can be adapted from protocols for [1-¹³C]-labeled derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Mass Spectrometry (MS): Electron ionization (EI) MS provides molecular ion peaks ([M]+) and fragmentation patterns. Compare experimental spectra with NIST reference data (e.g., CAS 2019-34-3 for structural analogs) .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve substituent positioning and confirm cyanophenoxy group integration.

- Infrared (IR) Spectroscopy: Detect functional groups like C≡N (2240–2220 cm⁻¹) and carboxylic acid O-H stretches (2500–3300 cm⁻¹).

Cross-validation with crystallographic data (via SHELXL refinement) ensures structural accuracy .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as cyanophenoxy derivatives may cause irritation .

- Ventilation: Use fume hoods to minimize inhalation of dust or vapors.

- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved chemical channels. Safety protocols for structurally similar compounds (e.g., 3-(4-bromophenyl)propionic acid) recommend stringent hygiene practices .

Advanced Research Questions

Q. How can isotopic labeling be utilized in studying the metabolic pathways of this compound?

Isotopic labeling (e.g., ¹³C or ²H) enables tracking of metabolic intermediates. For example, [1-¹³C]-labeled analogs of 3-(4-hydroxyphenyl)propionic acid were synthesized using ¹³C-enriched triethyl phosphonoacetate, allowing precise tracing in enzymatic or microbial degradation studies . Adapt this approach by introducing ¹³C at the cyanophenoxy carbon or propionic acid backbone to monitor bioavailability or degradation products via LC-MS/MS.

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results when analyzing derivatives of this compound?

Discrepancies often arise from dynamic disorder in crystals or solvent interactions. Strategies include:

- High-resolution crystallography: Use SHELXL to refine thermal parameters and model partial occupancy .

- Solid-state NMR: Validate hydrogen bonding networks and molecular conformations.

- Computational modeling: Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes.

Cross-referencing with NIST mass spectral libraries ensures consistency in molecular identification .

Q. In designing experiments to study the biological activity of this compound derivatives, what controls and validation methods are essential?

- Positive/Negative Controls: Include known enzyme inhibitors or agonists (e.g., phloretic acid for tyrosinase activity studies) .

- Dose-Response Curves: Assess cytotoxicity using MTT assays across concentrations (1–100 μM).

- Analytical Validation: Confirm derivative purity via HPLC and characterize binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, 3-(4-hydroxyphenyl)propionic acid was used to synthesize bolaamphiphiles, with activity validated through microbial growth inhibition assays .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reaction environments?

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict nucleophilic substitution kinetics.

- Docking Studies: Model interactions with enzymatic active sites (e.g., cytochrome P450) to anticipate metabolic pathways.

- Reactivity Descriptors: Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization. Tools like WinGX integrate crystallographic data with computational models to refine reaction pathways .

Methodological Notes

- Data Contradiction Analysis: When spectral data conflicts with crystallographic models, employ multi-technique validation (e.g., synchrotron XRD + solid-state NMR) .

- Experimental Design: For kinetic studies, use stopped-flow spectroscopy to capture rapid intermediates in reactions involving the cyanophenoxy group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.